molecular formula C19H16O B13772742 (Phenylmethyl)(1,1'-biphenyl)-4-ol CAS No. 85959-14-4

(Phenylmethyl)(1,1'-biphenyl)-4-ol

Cat. No.: B13772742
CAS No.: 85959-14-4
M. Wt: 260.3 g/mol
InChI Key: RVZWRZSXBTVZIE-UHFFFAOYSA-N
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Description

(Phenylmethyl)(1,1’-biphenyl)-4-ol is an organic compound that features a biphenyl structure with a phenylmethyl group and a hydroxyl group attached. This compound is part of the larger family of biphenyl derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phenylmethyl)(1,1’-biphenyl)-4-ol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4 .

Industrial Production Methods

On an industrial scale, the production of (Phenylmethyl)(1,1’-biphenyl)-4-ol may involve similar coupling reactions but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Phenylmethyl)(1,1’-biphenyl)-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: The major product is a ketone derivative of the original compound.

    Reduction: The major product is a biphenyl derivative without the hydroxyl group.

    Substitution: The major products are halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

(Phenylmethyl)(1,1’-biphenyl)-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Phenylmethyl)(1,1’-biphenyl)-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Phenylmethyl)(1,1’-biphenyl)-4-ol is unique due to the presence of both a phenylmethyl group and a hydroxyl group on the biphenyl structure. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

CAS No.

85959-14-4

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

3-benzyl-4-phenylphenol

InChI

InChI=1S/C19H16O/c20-18-11-12-19(16-9-5-2-6-10-16)17(14-18)13-15-7-3-1-4-8-15/h1-12,14,20H,13H2

InChI Key

RVZWRZSXBTVZIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)C3=CC=CC=C3

Origin of Product

United States

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